molecular formula C8H5BrFNO4 B11719759 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic Acid

2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic Acid

Cat. No.: B11719759
M. Wt: 278.03 g/mol
InChI Key: OUNPENPDMDCHRG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid typically involves multi-step reactions. One common method includes the bromination of a fluorophenyl acetic acid derivative using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often require low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to produce the desired product. The process may include purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl acetic acids and reduced derivatives with amino groups .

Scientific Research Applications

2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the acetic acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

2-(2-bromo-4-fluoro-6-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5BrFNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

OUNPENPDMDCHRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)F

Origin of Product

United States

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